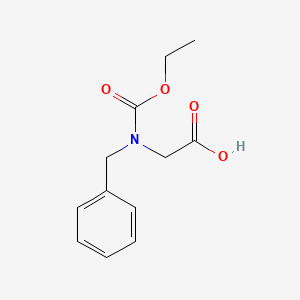
N-Benzyl-N-(ethoxycarbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-(ethoxycarbonyl)glycine: is an organic compound with the molecular formula C11H15NO2 . It is a derivative of glycine, where the amino group is substituted with a benzyl group and an ethoxycarbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Benzylamine and Ethyl Chloroacetate Reaction: One common method involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol at room temperature.
Benzyl Chloride and Glycine Ethyl Ester Reaction: Another method involves the reaction of benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization or distillation.
化学反応の分析
Types of Reactions:
Oxidation: N-Benzyl-N-(ethoxycarbonyl)glycine can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzylglycine and corresponding carboxylic acids.
Reduction: Benzylamine and ethyl glycine.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in peptide synthesis as a protecting group for amino acids.
Biology:
- Studied for its potential role in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Benzyl-N-(ethoxycarbonyl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
N-benzyloxycarbonylglycine: A derivative of glycine with a benzyloxycarbonyl protecting group.
N-Benzylglycine ethyl ester: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness: N-Benzyl-N-(ethoxycarbonyl)glycine is unique due to the presence of both benzyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
特性
CAS番号 |
500224-59-9 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
2-[benzyl(ethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13(9-11(14)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
InChIキー |
UZNQWNOBZOXHGL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


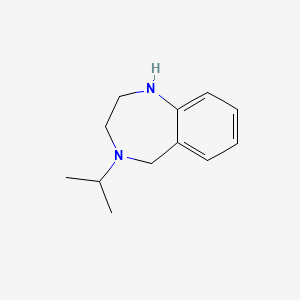
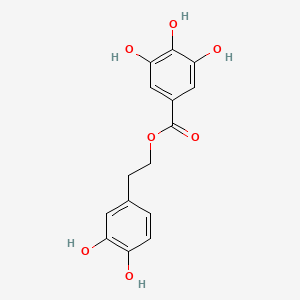
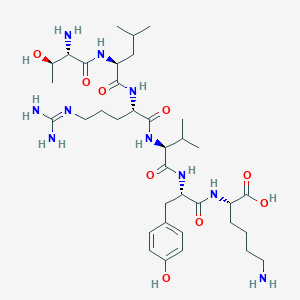
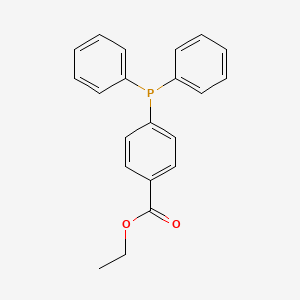

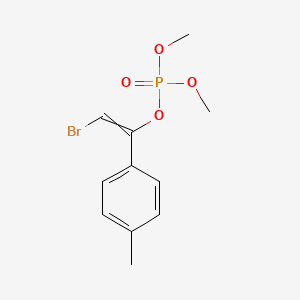
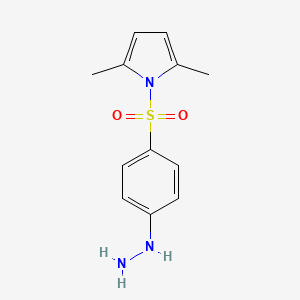
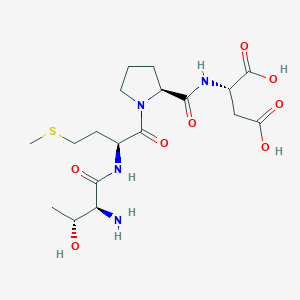
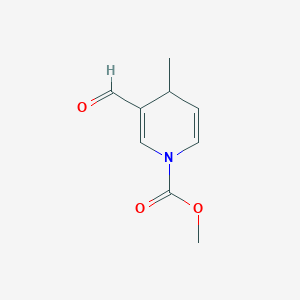
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
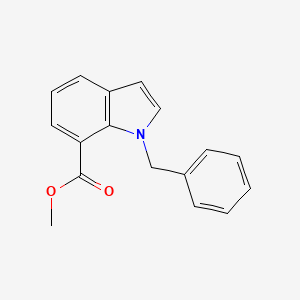
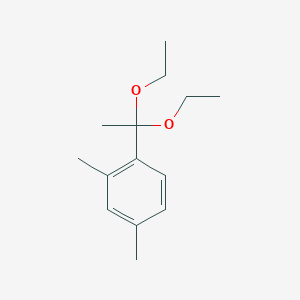
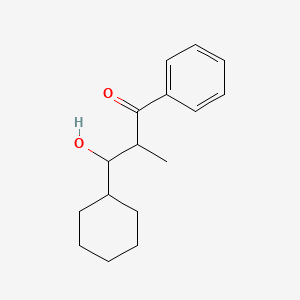
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
